molecular formula C10H10Cl2N2O2 B8807655 Ethyl chloro[(4-chlorophenyl)hydrazono]acetate

Ethyl chloro[(4-chlorophenyl)hydrazono]acetate

Cat. No. B8807655
M. Wt: 261.10 g/mol
InChI Key: DDJOIKUARWSPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745476B2

Procedure details

Part A: To a stirred solution of 4-chloroaniline (15.68 gram, 0.123 mol) in ice (30 ml) and concentrated hydrochloric acid (30 ml) is slowly added a solution of NaNO2 (9.0 gram, 0.13 mol) in water (16 ml) and the resulting solution is stirred for 1Hour at 0-5° C. and subsequently added to a cold mixture of NaOAc (32 gram, 0.39 mol), ethanol (520 ml) and ethyl 2-chloro-3-oxobutanoate (16.6 ml, 0.12 mol). After stirring the resulting mixture for 1 hour the formed precipitate is collected by filtration, washed with ethanol and dried in vacuo to give ethyl 2-chloro[(4-chlorophenyl)hydrazono]acetate (22.99 gram, 73% yield). Melting point: 147.5-149.5° C. 1H-NMR (200 MHz, CDCl3): 1.40 (t, J=7 Hz, 3H), 4.39 (q, J=7 Hz, 2H), 7.16 (br d, J=8 Hz, 2H), 7.30 (br d, J=8 Hz, 2H), 8.31 (br s, 1H).
Quantity
15.68 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Quantity
520 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+].CC([O-])=O.[Na+].[Cl:18][CH:19](C(=O)C)[C:20]([O:22][CH2:23][CH3:24])=[O:21]>Cl.O.C(O)C>[Cl:18][C:19](=[N:9][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=1)[C:20]([O:22][CH2:23][CH3:24])=[O:21] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15.68 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
30 mL
Type
solvent
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
16.6 mL
Type
reactant
Smiles
ClC(C(=O)OCC)C(C)=O
Name
Quantity
520 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the resulting solution is stirred for 1Hour at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the resulting mixture for 1 hour the formed precipitate
Duration
1 h
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OCC)=NNC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22.99 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745476B2

Procedure details

Part A: To a stirred solution of 4-chloroaniline (15.68 gram, 0.123 mol) in ice (30 ml) and concentrated hydrochloric acid (30 ml) is slowly added a solution of NaNO2 (9.0 gram, 0.13 mol) in water (16 ml) and the resulting solution is stirred for 1Hour at 0-5° C. and subsequently added to a cold mixture of NaOAc (32 gram, 0.39 mol), ethanol (520 ml) and ethyl 2-chloro-3-oxobutanoate (16.6 ml, 0.12 mol). After stirring the resulting mixture for 1 hour the formed precipitate is collected by filtration, washed with ethanol and dried in vacuo to give ethyl 2-chloro[(4-chlorophenyl)hydrazono]acetate (22.99 gram, 73% yield). Melting point: 147.5-149.5° C. 1H-NMR (200 MHz, CDCl3): 1.40 (t, J=7 Hz, 3H), 4.39 (q, J=7 Hz, 2H), 7.16 (br d, J=8 Hz, 2H), 7.30 (br d, J=8 Hz, 2H), 8.31 (br s, 1H).
Quantity
15.68 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Quantity
520 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+].CC([O-])=O.[Na+].[Cl:18][CH:19](C(=O)C)[C:20]([O:22][CH2:23][CH3:24])=[O:21]>Cl.O.C(O)C>[Cl:18][C:19](=[N:9][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=1)[C:20]([O:22][CH2:23][CH3:24])=[O:21] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15.68 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
30 mL
Type
solvent
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
16.6 mL
Type
reactant
Smiles
ClC(C(=O)OCC)C(C)=O
Name
Quantity
520 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the resulting solution is stirred for 1Hour at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the resulting mixture for 1 hour the formed precipitate
Duration
1 h
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OCC)=NNC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22.99 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.